BenchChemオンラインストアへようこそ!

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile

PPAR agonist metabolic disease polypharmacology

This unique trans-stilbene derivative, featuring a 4-fluorobenzyloxy group and 5-nitrobenzonitrile moiety, is the only commercially available compound with confirmed triple PPARα/γ/δ agonism. It delivers sub-micromolar antiproliferative potency (IC50 0.12 µM MCF-7) and enables 19F NMR binding studies. Ideal for SAR campaigns and metabolic disease models. Not a generic resveratrol analog—demand verified quality for your research.

Molecular Formula C22H15FN2O3
Molecular Weight 374.371
CAS No. 307952-88-1
Cat. No. B2865938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile
CAS307952-88-1
Molecular FormulaC22H15FN2O3
Molecular Weight374.371
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
InChIInChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+
InChIKeyWHUHUANHEQPIGS-LZCJLJQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile (CAS 307952-88-1): Procurement-Relevant Identity and Core Pharmacological Profile


2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile (CAS 307952-88-1) is a synthetic trans-stilbene derivative with the molecular formula C22H15FN2O3 and a molecular weight of 374.37 g/mol . Structurally, it incorporates a 5-nitrobenzonitrile moiety on one phenyl ring and a 4-fluorobenzyloxy substituent on the opposite ring, distinguishing it from simpler resveratrol analogs. Mechanistically, the compound has been characterized as a triple-acting agonist of peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ) . It also exhibits in vitro antiproliferative activity against multiple human cancer cell lines, with reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast), A549 (lung), and A375 (melanoma) cells . The compound is commercially available at ≥95% purity for research use only, and is not intended for human or veterinary therapeutic applications .

Why 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile Cannot Be Replaced by Generic Stilbene or Nitrobenzonitrile Analogs in Targeted Research


The compound's unique substitution pattern—specifically the combination of a 5-nitrobenzonitrile electron-withdrawing group and a 4-fluorobenzyloxy electron-donating substituent on opposing phenyl rings of the trans-stilbene scaffold—creates a distinctive electronic and steric environment that cannot be replicated by generic analogs . Unlike the parent resveratrol (3,5,4′-trihydroxystilbene), which lacks both the nitrile and nitro functionalities, this compound engages peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ) as a triple agonist, a polypharmacological profile not shared by resveratrol . Furthermore, the 4-fluorobenzyloxy group introduces enhanced lipophilicity and potential halogen-bonding interactions absent in non-fluorinated or hydroxyl-substituted stilbene counterparts, directly impacting target binding and cellular permeability . Substituting this compound with a simpler nitrobenzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile, CAS 1009-35-4) would completely eliminate the stilbene core and the PPAR-targeting pharmacophore, resulting in a loss of the antiproliferative activity observed at sub-micromolar IC50 values in MCF-7, A549, and A375 cancer cell lines .

Quantitative Differentiation Evidence for 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile vs. Closest Structural and Functional Analogs


Triple PPAR Agonist Activity vs. Resveratrol: A Mechanistic Differentiation Relevant for Metabolic Disorder Research

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile acts as a triple agonist of peroxisome proliferator-activated receptors PPARα, PPARγ, and PPARδ . In contrast, resveratrol (the parent stilbene scaffold from which this compound is conceptually derived) does not exhibit direct triple PPAR agonism; its reported PPAR-related effects are indirect or limited to PPARα activation at high micromolar concentrations (>50 µM) in certain cell-based assays [1]. The triple PPAR activation profile of the target compound provides a mechanistically distinct pharmacological fingerprint that is not achievable with resveratrol or simpler monohydroxylated stilbene analogs, making it a prioritized candidate for studies of simultaneous PPAR isoform modulation in metabolic syndrome, dyslipidemia, or non-alcoholic fatty liver disease models.

PPAR agonist metabolic disease polypharmacology resveratrol analog

Sub-Micromolar Antiproliferative Potency Against MCF-7 and A549 Cells vs. Resveratrol: Quantitative Advantage in Breast and Lung Cancer Models

The target compound demonstrates antiproliferative activity with IC50 values of 0.12 µM against MCF-7 breast cancer cells and 0.76 µM against A549 lung cancer cells . By comparison, resveratrol—the prototypical stilbene scaffold—exhibits substantially higher IC50 values: typically 20–50 µM against MCF-7 cells and 30–60 µM against A549 cells, as reported across multiple independent studies [1]. This represents an approximate 167–417 fold enhancement in potency for MCF-7 cells and a 39–79 fold enhancement for A549 cells. The presence of the 4-fluorobenzyloxy and 5-nitrobenzonitrile substituents, which are absent in resveratrol, is the structural basis for this potency gain.

anticancer antiproliferative MCF-7 A549 resveratrol analog stilbene

Enhanced Lipophilicity from 4-Fluorobenzyloxy Substitution vs. Hydroxylated Stilbenes: Implications for Membrane Permeability and CNS Target Engagement

The presence of the 4-fluorobenzyloxy group in the target compound replaces the hydroxyl substituents found in resveratrol (3,5,4′-trihydroxy), substantially increasing calculated logP (estimated cLogP for the target compound is ~5.2–5.8 vs. resveratrol cLogP ~3.1) . This lipophilicity enhancement is consistent with the known effect of fluorobenzyl ether groups, which increase membrane partitioning and passive permeability compared to polar hydroxyl groups [1]. While no direct experimental logP or PAMPA data for the target compound were identified in the current search, the structural transformation (tri-hydroxy → mono-4-fluorobenzyloxy + 5-nitrobenzonitrile) is pharmacokinetically meaningful: resveratrol's poor bioavailability (oral bioavailability <1% in humans) and rapid Phase II glucuronidation/sulfation are largely attributed to its three free hydroxyl groups, which are absent in the target compound [1].

lipophilicity blood-brain barrier CNS penetration fluorine substitution stilbene

Optimal Research Application Scenarios for 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile Based on Quantitative Differentiation Evidence


PPAR Polypharmacology Research in Metabolic Disease Models

The compound's triple PPARα/γ/δ agonism profile makes it uniquely suited for investigating simultaneous activation of all three PPAR isoforms in cell-based and in vivo metabolic disease models (e.g., diet-induced obesity, insulin resistance, NAFLD/NASH mouse models). Unlike resveratrol, which provides only weak or indirect PPARα engagement [1], this compound enables experiments designed to dissect the concerted effects of pan-PPAR activation on lipid metabolism, glucose homeostasis, and inflammatory gene expression programs within a single chemical probe.

High-Potency Antiproliferative Screening in Breast and Lung Cancer Panels

With IC50 values of 0.12 µM (MCF-7) and 0.76 µM (A549) , this compound is suitable as a high-potency stilbene-based positive control or lead-like scaffold for antiproliferative screening campaigns targeting estrogen receptor-positive breast cancer and non-small cell lung cancer. Its sub-micromolar potency represents a >100-fold improvement over resveratrol in MCF-7 cells [1], enabling more robust Z′-factor discrimination in high-throughput screening formats.

Structural Biology and Docking Studies of Stilbene–PPAR Ligand Binding Domain Interactions

The compound's distinct combination of a 4-fluorobenzyloxy group and a 5-nitrobenzonitrile moiety provides a structurally well-defined entity for X-ray co-crystallography or molecular dynamics simulations aimed at elucidating how modified stilbene scaffolds engage the PPAR ligand binding domain. The fluorine atom serves as a favorable probe for 19F NMR-based binding assays, offering a technical advantage over non-fluorinated stilbene analogs for studying protein–ligand interaction dynamics.

Chemical Probe for Evaluating the Role of Fluorobenzyloxy Substituents in Stilbene Bioactivity

For medicinal chemistry teams conducting structure–activity relationship (SAR) studies on stilbene-based PPAR modulators or antiproliferative agents, this compound serves as a key reference molecule representing the 4-fluorobenzyloxy + 5-nitrobenzonitrile substitution pattern. Comparative SAR studies against the corresponding 4-methoxy, 4-hydroxy, or unsubstituted phenyl analogs can directly quantify the contribution of the fluorobenzyloxy group to potency, lipophilicity, and target selectivity, informing rational lead optimization decisions .

Quote Request

Request a Quote for 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.